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Compound of Interest

Piperazin-2-ylmethanol

dihydrochloride

Cat. No.: B169416

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperazin-2-ylmethanol
dihydrochloride, a valuable chiral building block in medicinal chemistry. This document details
its chemical and physical properties, a detailed synthetic route, its significant biological activity
as a sigma-1 receptor ligand, and relevant experimental protocols.

Core Properties of Piperazin-2-ylmethanol
Dihydrochloride

Piperazin-2-ylmethanol dihydrochloride is a piperazine derivative that serves as a key
intermediate in the synthesis of various biologically active compounds. Its structural features,
including the chiral center and the primary alcohol, make it a versatile scaffold for drug design

and development.

Table 1: Chemical and Physical Properties of Piperazin-2-ylmethanol Dihydrochloride
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Property Value Reference
CAS Number 122323-87-9 [11[2][3][41[5]
Molecular Formula CsH14CI2N20 [11[2][3]
Molecular Weight 189.08 g/mol [1]
Appearance Solid [1]

Soluble in DMSO. The parent

compound, piperazine, is

Solubility highly soluble in water and [3]
also soluble in ethanol and
methanol.

Store at -20°C forup to 3
Storage [3]

years.

(S)-Piperazin-2-ylmethanol
Chiral Analogs dihydrochloride (CAS: 149629-  [6][7]
73-2)

Synthesis of (S)-Piperazin-2-ylmethanol
Dihydrochloride

A common and effective method for the enantiomerically pure synthesis of (S)-Piperazin-2-
ylmethanol derivatives starts from the readily available chiral precursor, (S)-serine. The
following is a representative synthetic pathway.
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Synthetic Workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride
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Caption: Synthetic workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride.
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Experimental Protocol: Synthesis of (S)-4-Substituted-
piperazin-2-ylmethanol

This protocol is adapted from the synthesis of chiral nonracemic (piperazin-2-yl)methanol
derivatives[8].

o Chloroacetylation of (S)-serine: (S)-serine is reacted with chloroacetyl chloride in the
presence of a suitable base (e.g., sodium hydroxide) in an aqueous medium at low
temperatures (0-5 °C) to yield (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid.

» Cyclization: The resulting chloroacetamide is then reacted with a primary amine (R-NHz) in a
suitable solvent, leading to the formation of a diastereomeric mixture of bicyclic
piperazinediones. The specific diastereomer can be isolated using chromatographic
techniques.

e Reduction: The purified piperazinedione is then reduced using a strong reducing agent such
as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to
yield the corresponding (S)-4-substituted-piperazin-2-ylmethanol.

o Deprotection and Salt Formation: If a protecting group is used on the primary amine, it is
removed under appropriate conditions. Finally, the free base is treated with hydrochloric acid
in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the desired (S)-Piperazin-2-
ylmethanol dihydrochloride salt, which can be collected by filtration and dried.

Biological Activity and Mechanism of Action

Derivatives of (piperazin-2-yl)methanol have been identified as potent ligands for sigma
receptors, with a particular affinity for the sigma-1 receptor subtype[8]. This interaction is a key
aspect of their biological activity and therapeutic potential.

Sigma-1 Receptor Affinity

Studies have demonstrated that N-4 substituted (S)-(piperazin-2-yl)methanol derivatives exhibit
high affinity for the sigma-1 receptor. The nature of the substituent at the N-4 position
significantly influences the binding affinity, as shown in the table below.
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Table 2: Binding Affinities (Ki) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for
Sigma Receptors

ST e — o1 Receptor Ki o2 Receptor Ki
(nM) (nM)

3a Benzyl 158 + 21 > 10,000

3b 4-Fluorobenzyl 89+12 > 10,000

3c 4-Chlorobenzyl 65+8 > 10,000

3d 4-Methoxybenzyl 124+15 1,800 + 250

3e 3,4-Dimethoxybenzyl 25+3 2,500 + 300

3f Phenethyl 210+ 30 > 10,000

Data extracted from Beddrftig, S., & Winsch, B. (2004). Chiral, nonracemic (piperazin-2-
yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12),
3299-3311.[8]

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high
sigma-1 receptor affinity. Notably, the p-methoxybenzyl substituted derivative 3d shows the
highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and demonstrates significant
selectivity over the sigma-2 receptor[8].

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the
mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[9][10]. It plays a
crucial role in regulating intracellular calcium signaling, cellular stress responses, and neuronal
plasticity[10][11].
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Simplified Sigma-1 Receptor Signaling Pathway
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Caption: Simplified Sigma-1 Receptor Signaling Pathway.
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Upon activation by a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin
protein (BiP) and modulates the activity of various downstream effectors[8][9]. This includes the
regulation of inositol 1,4,5-trisphosphate (IP3) receptors, which control the release of calcium
from the ER[10]. This modulation of calcium signaling between the ER and mitochondria is
critical for cellular energy metabolism and survival. Furthermore, the sigma-1 receptor is
involved in the unfolded protein response (UPR) and can activate pro-survival pathways such
as the Nrf2 and MAPK signaling cascades, contributing to its neuroprotective effects[12].

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the
affinity of a test compound for the sigma-1 receptor.
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Workflow for Sigma-1 Receptor Competitive Binding Assay
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Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.
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Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is based on established methods for sigma-1 receptor binding assays[8].
e Reagent Preparation:
o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

o Radioligand: [3H]-(+)-pentazocine prepared in assay buffer at a concentration of
approximately 2-3 nM.

o Test Compound: Prepare a series of dilutions of the test compound (e.g., Piperazin-2-
ylmethanol dihydrochloride) in the assay buffer.

o Non-specific Binding: A high concentration (e.g., 10 uM) of a known sigma-1 receptor
ligand, such as haloperidol, is used to determine non-specific binding.

o Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare
a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer to a
protein concentration of approximately 0.5-1.0 mg/mL.

o Assay Procedure:
o In a 96-well plate, add the following to the respective wells:

» Total Binding: 50 uL of assay buffer, 50 uL of [*H]-(+)-pentazocine, and 100 pL of
membrane preparation.

» Non-specific Binding: 50 uL of haloperidol solution, 50 uL of [3H]-(+)-pentazocine, and
100 pL of membrane preparation.

» Test Compound: 50 pL of the test compound dilution, 50 pL of [3H]-(+)-pentazocine, and
100 pL of membrane preparation.

o Incubate the plate at room temperature for 120 minutes.

« Filtration and Washing:
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o Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)
using a cell harvester.

o Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

o Radioactivity Measurement:
o Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
o Measure the radioactivity using a liquid scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration to determine the ICso value (the concentration of the test compound that
inhibits 50% of the specific binding of the radioligand).

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant
for the receptor.

Conclusion

Piperazin-2-ylmethanol dihydrochloride and its chiral derivatives are important building
blocks in the field of medicinal chemistry. Their synthesis from readily available chiral
precursors allows for the development of enantiomerically pure compounds. The significant
affinity of these derivatives for the sigma-1 receptor highlights their potential for the
development of novel therapeutics targeting a range of neurological and psychiatric disorders.
The experimental protocols provided in this guide offer a solid foundation for researchers and
drug development professionals working with this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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